molecular formula C34H24Br2N2O4 B12453226 N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}

N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}

Cat. No.: B12453226
M. Wt: 684.4 g/mol
InChI Key: XNRUAWKTHVZGTF-UHFFFAOYSA-N
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Description

2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(5-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple naphthalene rings and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(5-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}NAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, starting with the bromination of naphthalene to form 1-bromonaphthalene. This intermediate is then subjected to further reactions to introduce the oxy and acetamido groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(5-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}NAPHTHALEN-1-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing the bromine atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(5-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}NAPHTHALEN-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(5-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromonaphthalen-2-yl acetate
  • 2-[(1-bromonaphthalen-2-yl)oxy]acetic acid
  • 2-[(1-bromonaphthalen-2-yl)oxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Uniqueness

Compared to these similar compounds, 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-(5-{2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}NAPHTHALEN-1-YL)ACETAMIDE stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C34H24Br2N2O4

Molecular Weight

684.4 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[5-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]naphthalen-1-yl]acetamide

InChI

InChI=1S/C34H24Br2N2O4/c35-33-23-9-3-1-7-21(23)15-17-29(33)41-19-31(39)37-27-13-5-12-26-25(27)11-6-14-28(26)38-32(40)20-42-30-18-16-22-8-2-4-10-24(22)34(30)36/h1-18H,19-20H2,(H,37,39)(H,38,40)

InChI Key

XNRUAWKTHVZGTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)COC5=C(C6=CC=CC=C6C=C5)Br

Origin of Product

United States

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